
N-(1-Cyclohexyl-2-hydroxyethyl)-6-methylsulfonylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyclohexyl-2-hydroxyethyl)-6-methylsulfonylpyridine-3-carboxamide, commonly known as S 24795, is a chemical compound that belongs to the class of pyridinecarboxamides. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward system in the brain. The compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. It plays a crucial role in regulating the release of dopamine, a neurotransmitter that is involved in the modulation of reward, motivation, and reinforcement. S 24795 acts as a competitive antagonist of the dopamine D3 receptor, which inhibits the binding of dopamine to the receptor and prevents its downstream signaling.
Biochemical and Physiological Effects:
Studies have shown that S 24795 has a range of biochemical and physiological effects that are specific to the dopamine D3 receptor. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key region of the brain that is involved in reward processing. It also reduces the expression of the immediate early gene c-fos, which is a marker of neuronal activity in response to reward stimuli. These effects suggest that S 24795 may be effective in reducing drug-seeking behavior and other addictive behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of S 24795 is its high affinity and selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders. However, one of the limitations of S 24795 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on S 24795. One area of interest is the potential therapeutic applications of S 24795 in drug addiction and other addictive behaviors. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists that can overcome the limitations of S 24795. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of S 24795 in vivo, which can provide valuable insights into its potential clinical applications.
Synthesemethoden
The synthesis of S 24795 involves a multi-step process that starts with the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with cyclohexanone in the presence of a base to form the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride, followed by the reaction with mesyl chloride to form the mesylate. Finally, the mesylate is treated with hydroxylamine hydrochloride to yield the desired product.
Wissenschaftliche Forschungsanwendungen
S 24795 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of drug addiction, schizophrenia, and other disorders that involve dysregulation of the reward system in the brain.
Eigenschaften
IUPAC Name |
N-(1-cyclohexyl-2-hydroxyethyl)-6-methylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-22(20,21)14-8-7-12(9-16-14)15(19)17-13(10-18)11-5-3-2-4-6-11/h7-9,11,13,18H,2-6,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVRMPMFQYNQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)NC(CO)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

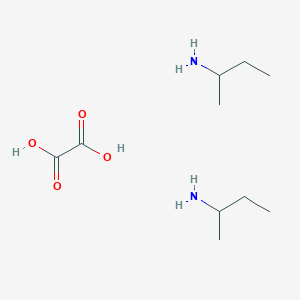
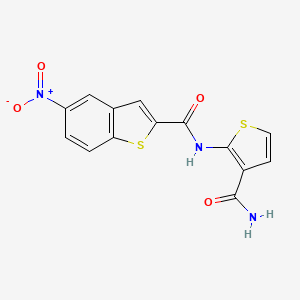
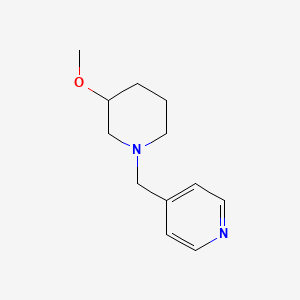
![2-[[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2509565.png)
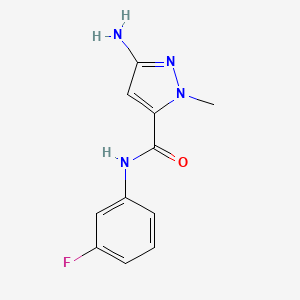


![methyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2509572.png)


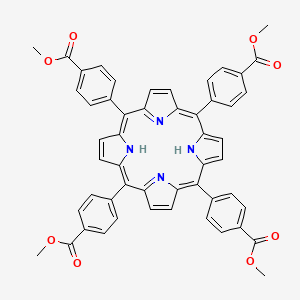
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2509580.png)
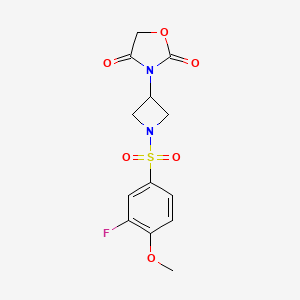
![(5aR,10bS)-2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B2509583.png)